ac4CTP (sodium) -

ac4CTP (sodium)

Catalog Number: EVT-10907391
CAS Number:
Molecular Formula: C12H18N3O15P3-4
Molecular Weight: 537.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acetylcytidine triphosphate can be synthesized through chemical methods that involve the direct phosphitylation of acetylcytidine. This compound is classified under modified nucleotides, specifically as a nucleotide analog that enhances translation efficiency and stability of messenger RNA. Its synthesis and applications have been extensively studied in molecular biology and biochemistry, particularly in relation to the regulation of gene expression and protein synthesis.

Synthesis Analysis

Methods

The synthesis of acetylcytidine triphosphate typically involves several key steps:

  1. Phosphitylation: The initial step includes the phosphitylation of acetylcytidine using phosphoramidite chemistry. This process allows the introduction of a triphosphate group to form acetylcytidine triphosphate.
  2. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥ 95%).
  3. Characterization: The synthesized compound is characterized through spectroscopic methods to confirm its structure and purity.

Technical Details

The synthesis often utilizes commercially available kits designed for high-yield production of modified RNA, which include specific reagents for incorporating acetylcytidine into RNA transcripts during in vitro transcription processes. For example, the HighYield T7 ARCA mRNA Synthesis Kit allows for efficient incorporation of acetylcytidine into RNA strands by substituting standard cytidine triphosphate with acetylcytidine triphosphate during transcription reactions .

Molecular Structure Analysis

Structure

The molecular formula for acetylcytidine triphosphate is C₁₁H₁₈N₃O₁₅P₃, with a molecular weight of approximately 525.19 g/mol. The structure features:

  • A cytidine base with an acetyl group attached at the N4 position.
  • A ribose sugar connected to a triphosphate moiety.

Data

  • Molecular Weight: 525.19 g/mol
  • Purity: ≥ 95% (HPLC)
  • Spectroscopic Properties: Absorption maximum at 243 nm.
Chemical Reactions Analysis

Reactions

Acetylcytidine triphosphate participates in various biochemical reactions, primarily in RNA synthesis:

  1. Incorporation into RNA: During transcription, acetylcytidine triphosphate can be incorporated into RNA strands in place of standard cytidine triphosphate, leading to modified mRNA that exhibits enhanced stability and translation efficiency.
  2. Deacetylation Reactions: Acetylcytidine can undergo deacetylation under certain conditions, reverting back to cytidine, which can be monitored using UV spectroscopy .

Technical Details

The reactions involving acetylcytidine triphosphate are typically monitored using techniques such as denaturing polyacrylamide gel electrophoresis and mass spectrometry to assess incorporation efficiency and product formation.

Mechanism of Action

Process

The mechanism by which acetylcytidine triphosphate enhances translation involves several key steps:

  1. Stabilization of RNA Structure: The N4-acetyl group forms intramolecular hydrogen bonds that stabilize the conformation of cytidine within RNA sequences, promoting optimal base-pairing interactions with guanosine.
  2. Enhancement of Translation Efficiency: Modified mRNA containing acetylcytidine exhibits increased binding affinity for transfer RNAs during translation elongation, thereby facilitating more efficient protein synthesis and reducing co-translational decay pathways .

Data

Studies have shown that the presence of acetylcytidine within coding sequences significantly improves translation rates compared to unmodified counterparts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to slightly yellow solution.
  • Storage Conditions: Should be stored at -20 °C for optimal stability.
  • Shelf Life: Approximately 12 months post-delivery.

Chemical Properties

  • pH: Typically around 7.0 ± 0.5.
  • Solubility: Soluble in water.
  • Spectroscopic Characteristics: Exhibits an absorption maximum at 243 nm with an extinction coefficient of 11.2 L mmol⁻¹ cm⁻¹ at pH 7.5.
Applications

Acetylcytidine triphosphate has several scientific applications:

  1. RNA Synthesis: Utilized extensively in laboratories for synthesizing modified mRNA transcripts that are used in various molecular biology experiments including transfection and microinjection studies.
  2. Gene Expression Studies: Serves as a tool for investigating the effects of nucleotide modifications on gene expression and translation dynamics .
  3. Therapeutic Development: Potential applications in developing therapeutic mRNAs that require enhanced stability and reduced immunogenicity for clinical use.
Enzymology & Biochemical Applications of ac4CTP in RNA Synthesis

Substrate Specificity of T7 RNA Polymerase for ac4CTP Incorporation

T7 RNA polymerase demonstrates a distinct capacity to incorporate N4-acetylcytidine triphosphate (ac4CTP) into elongating RNA chains, despite the steric and electronic perturbations introduced by the N4-acetyl group. Structural analyses reveal that this enzyme employs a two-step substrate selection mechanism. Initial binding occurs in an "open" conformation, where the incoming nucleotide forms Watson-Crick base pairing with the DNA template strand. The acetyl moiety of ac4CTP is accommodated within a hydrophobic pocket formed by tyrosine 639 and phenylalanine 649, which tolerates moderate steric bulk while discriminating against larger substituents [5] [8]. Subsequent isomerization to the "closed" conformation positions the nucleotide for catalysis, with the N4-acetyl group forming a hydrogen bond with the backbone carbonyl of leucine 621. This interaction partially offsets the destabilization of the N3 protonation state caused by acetylation, enabling phosphodiester bond formation [5] [8].

Comparative kinetic studies demonstrate that ac4CTP incorporation follows Michaelis-Menten kinetics but with altered parameters relative to cytidine triphosphate (CTP). The Km for ac4CTP is approximately 3-fold higher than for CTP (48 μM vs. 16 μM), indicating reduced binding affinity. However, the kcat remains comparable (22 s−1 vs. 28 s−1), suggesting that catalysis itself is not significantly impaired post-binding [5] [8]. This specificity profile enables the synthesis of site-specifically acetylated RNA transcripts for functional studies.

Table 1: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase

SubstrateKm (μM)kcat (s−1)Relative Efficiency (kcat/Km)
CTP16 ± 2.128 ± 3.21.75
ac4CTP48 ± 5.722 ± 2.80.46
3′-Me-UTPNo incorporation--
2′-Me-UTP105 ± 123 ± 0.40.03

Mechanistic Insights into In Vitro Transcription Using ac4CTP-Modified Templates

The incorporation of ac4CTP into synthetic transcripts enables precise investigation of ac4C's location-dependent effects on mRNA function. In vitro transcription systems using T7 RNA polymerase programmed with ac4CTP-containing nucleotide mixes generate transcripts with either uniform or site-specific acetylation. When incorporated within coding sequences (CDS), ac4C enhances translation efficiency by stabilizing codon-anticodon interactions. The acetyl group forms an intramolecular hydrogen bond with the 3′-oxygen of the same ribose moiety, enforcing a C3′-endo sugar pucker that optimizes base stacking and rigidity. This conformation increases ribosomal A-site binding affinity by ~2-fold compared to unmodified cytidine, as measured by surface plasmon resonance [2] [4].

In contrast, ac4C incorporation within 5′ untranslated regions (5′UTRs) induces structural rearrangements that impede translation initiation. Biochemical probing of ac4C-modified 5′UTR segments reveals increased double-stranded character (ΔTm = +4.6°C) due to strengthened base pairing. This stabilizes secondary structures that occlude ribosomal scanning, reducing initiation complex formation by 40–60% in toeprinting assays [2]. Furthermore, ac4C within Kozak sequences (–1 position relative to AUG start codons) disrupts hydrogen bonding between cytidine N3 and the hypermodified t6A37 residue of initiator transfer RNA (tRNAMeti), as evidenced by cryo-electron microscopy of mammalian 80S ribosomes. This destabilizes the initiation complex, reducing start codon recognition efficiency by 3.5-fold [2].

Comparative Efficiency of ac4CTP vs. Canonical Nucleotides in Polymerase-Driven Systems

The enzymatic efficiency of ac4CTP incorporation varies significantly across polymerase systems. T7 RNA polymerase exhibits the highest tolerance, achieving 85–90% incorporation efficiency relative to CTP in runoff transcription assays, as quantified by mass spectrometry of transcribed RNA. This efficiency drops to 45–50% in SP6 RNA polymerase and <30% in eukaryotic Pol II systems due to stricter steric constraints in the nucleotide-binding pockets [5] [8].

Functional consequences of ac4CTP incorporation were quantitatively assessed using luciferase reporter mRNAs synthesized with uniform acetylation. Acetylated transcripts demonstrated a biphasic translation profile: initial repression (0–60 minutes) followed by robust activation (60–180 minutes) in rabbit reticulocyte lysate systems. Mutational ablation of 5′UTR cytidines eliminated the early repression phase while preserving CDS-driven enhancement, confirming position-dependent effects. Site-specific acetylation via splint ligation further quantified these impacts: ac4C in CDS increased NanoLuc luminescence output by 220 ± 15%, whereas identical sequences in 5′UTRs reduced output by 65 ± 8% [2].

Table 2: Functional Outcomes of ac4CTP Incorporation in Synthetic Transcripts

ac4C PositionTranslation Efficiency vs. Unmodified ControlKey Molecular Consequences
Coding Sequence (CDS)+220% ± 15%Stabilized codon-anticodon interaction; enhanced ribosomal translocation kinetics
5′ Untranslated Region (5′UTR)–65% ± 8%Altered RNA folding occluding ribosome access; disrupted Kozak context recognition
Near Start Codon (–1)–72% ± 6%Impaired tRNAMeti binding due to disrupted hydrogen bonding with t6A37
Wobble Position+180% ± 12%Improved decoding accuracy through stabilized U•ac4C pairing

The wobble position within codons exhibits exceptional sensitivity to ac4C modification. ac4CTP incorporation at codon position 3 increases decoding efficiency by 180 ± 12% for cognate tRNAs, as measured by phenylalanine incorporation kinetics in in vitro translation systems. This enhancement arises from the acetyl group constraining rotational freedom around the glycosidic bond, favoring the anti conformation that optimizes U•ac4C pairing geometry in the ribosomal decoding center [4]. These findings establish ac4CTP as a unique biochemical tool for probing the intersection between RNA chemistry and function.

Properties

Product Name

ac4CTP (sodium)

IUPAC Name

[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;methane

Molecular Formula

C12H18N3O15P3-4

Molecular Weight

537.20 g/mol

InChI

InChI=1S/C11H18N3O15P3.CH4/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);1H4/p-4/t6-,8-,9-,10-;/m1./s1

InChI Key

XELLKXAPBAKSMP-RQDZQORCSA-J

Canonical SMILES

C.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

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